2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane
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Overview
Description
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[35]nonane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]octane
- 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]decane
Uniqueness
Compared to similar compounds, 2-(3-Chloro-4-fluoro-phenyl)-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17ClFN |
---|---|
Molecular Weight |
253.74 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H17ClFN/c15-12-7-10(1-2-13(12)16)11-8-14(9-11)3-5-17-6-4-14/h1-2,7,11,17H,3-6,8-9H2 |
InChI Key |
SHACRRSPCIBTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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